2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one
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Overview
Description
2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one is an organic compound that belongs to the class of flavonoids It is characterized by the presence of a chromenone core structure fused with a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2’-hydroxyacetophenone derivative.
Coupling of the Biphenyl Group with the Chromenone Core: The final step involves coupling the biphenyl group with the chromenone core through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one: Unique due to its biphenyl-chromenone structure.
Flavones: Similar structure but lack the biphenyl group.
Isoflavones: Similar structure but differ in the position of the phenyl group.
Uniqueness
2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one is unique due to its biphenyl-chromenone structure, which imparts distinct chemical and biological properties compared to other flavonoids .
Properties
CAS No. |
920286-90-4 |
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Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(2-phenylphenyl)chromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-19-14-21(23-20-13-7-6-12-18(19)20)17-11-5-4-10-16(17)15-8-2-1-3-9-15/h1-14H |
InChI Key |
ZOLDYNXRTFBUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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